

Application Notes: Synthesis of Functionalized Amino Acids from Azirine-2-Carboxylic Esters

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Compound of Interest

Compound Name: *methyl 3-phenyl-2H-azirine-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized amino acids is a cornerstone of modern medicinal chemistry and drug development. Non-natural amino acids are integral components of peptidomimetics, therapeutic peptides, and small molecule drugs, offering metabolic stability, enhanced binding affinity, and novel biological activities. Azirine-2-carboxylic esters have emerged as highly versatile and powerful building blocks for the stereocontrolled synthesis of a diverse array of these valuable compounds.

The high ring strain of the 2H-azirine heterocycle (44-48 kcal/mol) makes it an excellent electrophile, susceptible to regioselective ring-opening by a wide range of nucleophiles.^[1] This reactivity, coupled with the development of robust methods for their asymmetric synthesis, provides a reliable platform for accessing chiral α - and β -amino acids, as well as other complex nitrogen-containing molecules.

Key Synthetic Strategies & Applications:

- **Asymmetric Synthesis of Azirine-2-Carboxylic Esters:** The foundation for producing enantiomerically pure amino acids lies in the asymmetric synthesis of the azirine precursors. Key methods include:
 - **Base-induced elimination from N-sulfinylaziridine 2-carboxylate esters:** This method provides access to enantiomerically pure 2H-azirine-2-carboxylate esters.^[2]

- Alkaloid-mediated Neber reaction: Cinchona alkaloids can catalyze the asymmetric cyclization of O-tosyloximes to yield chiral azirines, a strategy successfully employed in the synthesis of the marine natural product (-)-dysidazirine.
- Isomerization of Isoxazoles: A highly efficient and scalable approach involves the iron(II)-catalyzed isomerization of readily available 5-chloroisoxazoles.[3][4] This reaction generates reactive 2H-azirine-2-carbonyl chlorides in situ, which can be trapped by a variety of nucleophiles to afford a diverse library of azirine derivatives.[5][6] This method is particularly attractive for generating libraries of compounds for screening in drug discovery programs.
- Nucleophilic Ring-Opening for Amino Acid Synthesis: The core application of azirine-2-carboxylic esters is their reaction with nucleophiles to generate functionalized amino acids. The regioselectivity of the attack is a key feature of this methodology.
 - Heteroatom Nucleophiles (O, S, N): Reaction with alcohols, thiols, and amines leads to the formation of β -alkoxy, β -thio, and β -amino α -amino acids, respectively.
 - Carbon Nucleophiles: Organocuprates and other organometallic reagents can be used to introduce a wide range of carbon substituents at the β -position, yielding various α -amino acids.[7]
 - Hydride Reduction: The reduction of the azirine C=N bond with hydride reagents provides access to aziridine-2-carboxylic esters, which are themselves stable and versatile intermediates for further functionalization.

Applications in Drug Development:

The functionalized amino acids synthesized from azirine-2-carboxylic esters are valuable precursors for a range of therapeutic agents. For example, the potent antimicrobial agent dynobactin A has been synthesized using a free N-H aziridine intermediate derived from an azirine.[1] The natural product azirinomycin, a 2H-azirine-2-carboxylic acid, exhibits broad-spectrum antibacterial activity. The development of synthetic routes to analogues of these natural products is a key strategy in the search for new antibiotics to combat resistant pathogens.

Quantitative Data Summary

The following tables summarize the yields and enantiomeric excess (ee) for key transformations in the synthesis of functionalized amino acids from azirine-2-carboxylic esters.

Table 1: Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acid Derivatives from 5-Chloroisoxazoles[5][6]

Product Type	Nucleophile	Yield (%)
Dicarboxylic Acids	H ₂ O	64-98
Dicarboxamides	Primary & Secondary Amines	53-84
Methyl & Ethyl Esters	Methanol & Ethanol	76-99
Dicarbonyl Azide	Sodium Azide	85

Table 2: Reductive Kinetic Resolution of 3-Aryl-2H-azirine-2-carboxylates[1]

Carboxylate Ester Group	Yield of Aziridine (%)	Enantiomeric Excess (ee) of Aziridine (%)
Methyl	44-51	84-89
Ethyl	44-51	84-89
Benzyl	44-51	84-89
t-Butyl	44-51	84-89
i-Propyl	44-51	84-89
2,2,2-Trichloroethyl	44-51	84-89
Adamantyl	-	90
Phenyl	-	88

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aryl-2H-azirine-2-carboxamides from 5-Chloroisoxazoles

This protocol is based on the FeCl_2 -catalyzed isomerization of 5-chloroisoxazoles and subsequent in situ reaction with an amine nucleophile.^[4]

Materials:

- 3-Aryl-5-chloroisoxazole
- Anhydrous Iron(II) Chloride (FeCl_2)
- Dry Acetonitrile (CH_3CN)
- Amine nucleophile (e.g., morpholine)
- 2-Picoline
- Ethyl Acetate (EtOAc)
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Argon (Ar) atmosphere

Procedure:

- To a solution of the 3-aryl-5-chloroisoxazole (1.0 equiv.) in dry acetonitrile, add anhydrous FeCl_2 (0.1 equiv.).
- Stir the mixture at room temperature under an argon atmosphere. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 5-chloroisoxazole is consumed.
- In a separate flask, dissolve the amine nucleophile (1.0 equiv.) and 2-picoline (1.0 equiv.) in dry acetonitrile.
- Add the solution of the amine and 2-picoline to the reaction mixture containing the in situ generated 2H-azirine-2-carbonyl chloride.
- Stir the resulting mixture at room temperature for 1-2 hours.

- Upon completion, remove the acetonitrile under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2H-azirine-2-carboxamide.

Protocol 2: Asymmetric Synthesis of a 2H-Azirine-2-carboxylate Ester via Cinchona Alkaloid-Mediated Neber Reaction

This protocol is adapted from the synthesis of a dysidazirine analogue.

Materials:

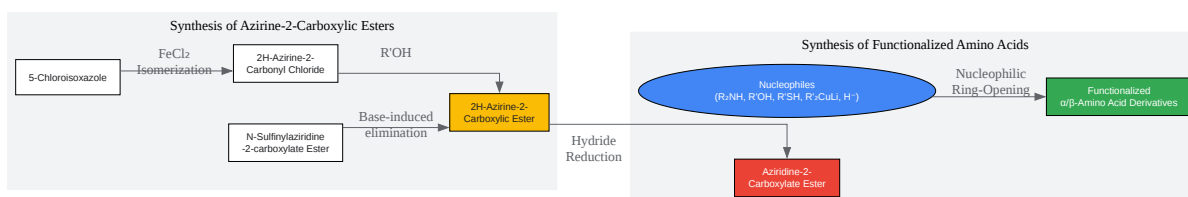
- β -Ketoester
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Pyridine
- p-Toluenesulfonyl chloride (TsCl)
- Dichloromethane (DCM)
- Quinidine
- Toluene

Procedure:

- Oxime formation: Dissolve the β -ketoester in pyridine and add hydroxylamine hydrochloride. Stir at room temperature until the reaction is complete (monitored by TLC).
- Tosylation: Cool the reaction mixture to 0 °C and add p-toluenesulfonyl chloride portion-wise. Allow the reaction to warm to room temperature and stir until the oxime is fully consumed.

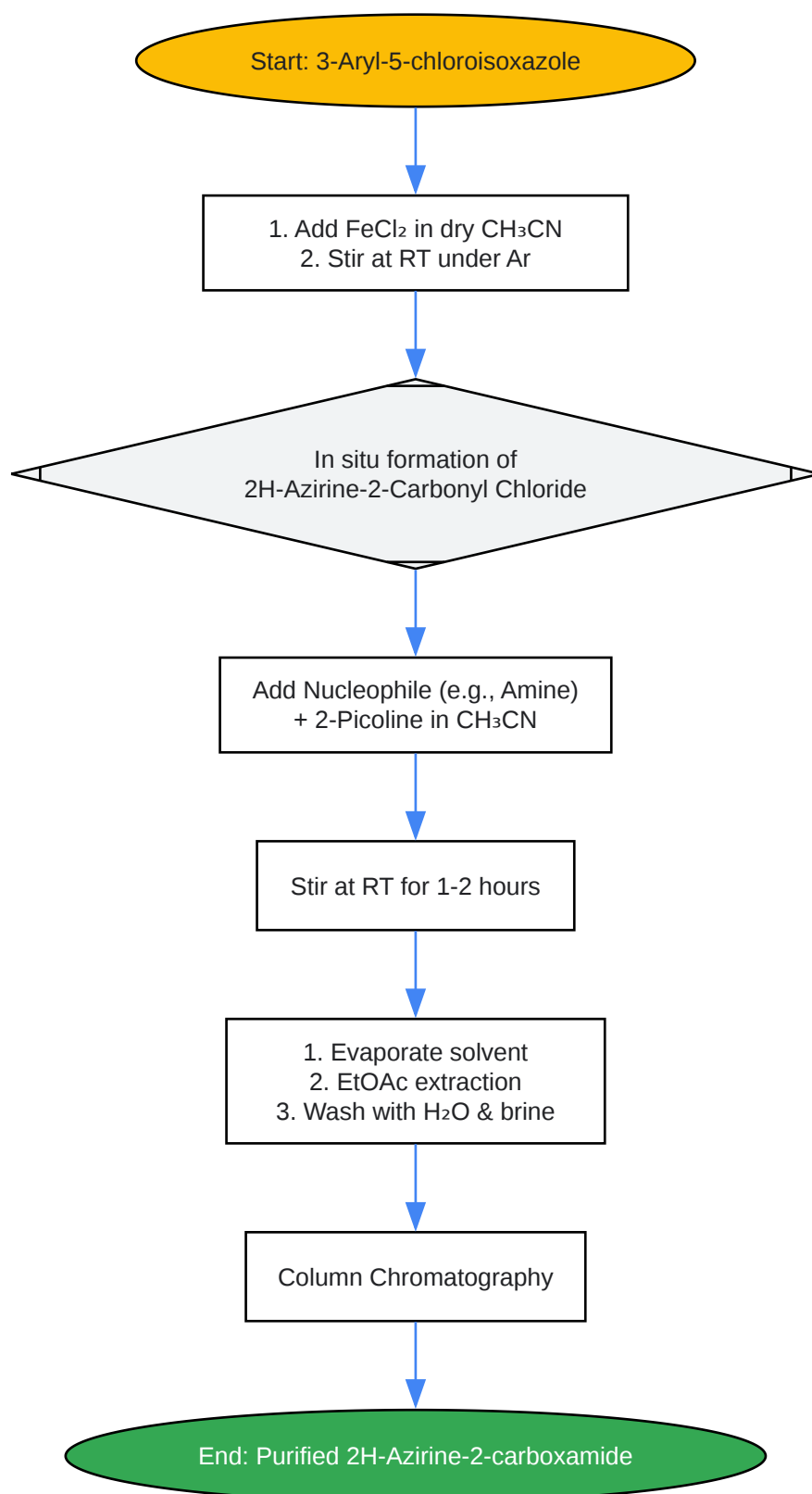
- **Work-up:** Quench the reaction with water and extract with dichloromethane. Wash the organic layer with saturated aqueous copper(II) sulfate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime tosylate.
- **Asymmetric Cyclization:** Dissolve the crude oxime tosylate in toluene at 0 °C. Add quinidine and stir the mixture at this temperature. The reaction progress may be slow; brief warming to 10 °C can be employed to ensure complete consumption of the starting material.
- **Purification:** After the reaction is complete, purify the mixture by column chromatography on silica gel to yield the enantiomerically enriched 2H-azirine-2-carboxylate ester.

Visualizations



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Caption: Synthetic pathways to functionalized amino acids.



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Caption: Workflow for FeCl₂-catalyzed synthesis.

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